二甲基甲基膦酸酰胺

描述

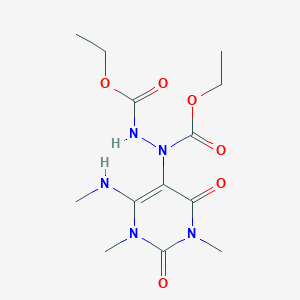

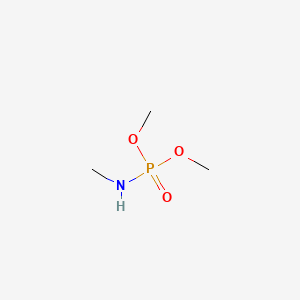

Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH3PO(OCH3)2 . It is a colorless liquid primarily used as a flame retardant .

Synthesis Analysis

Dimethyl methylphosphonate can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction . A direct installation of a methyl phosphoramidate group by using methyl benzylphosphoramidochloridate into carbohydrates and amino acid is also described .Molecular Structure Analysis

The molecular formula of Dimethyl methylphosphonate is CH3PO(OCH3)2 . Its average mass is 153.117 Da and its monoisotopic mass is 153.055481 Da .Chemical Reactions Analysis

The main synthetic routes to phosphoramidate formation can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .Physical and Chemical Properties Analysis

Dimethyl methylphosphonate is a colorless liquid with a density of 1.145 g/mL at 25 °C . It has a melting point of -50 °C and a boiling point of 181 °C .科学研究应用

1. 阻燃性

二甲基甲基膦酸酯 (DMMP) 作为各种材料的阻燃剂添加剂被探索。例如,Xiang 等人 (2007) 的一项研究发现,将 DMMP 添加到锂离子电池电解质中可以显着抑制其可燃性,表明其作为高效阻燃剂添加剂在增强锂离子电池安全方面的潜力 (Xiang 等人,2007)。同样,Zhao 等人 (2017) 使用 DMMP 合成了一种新型的磷酰胺酸酯,并将其应用于棉织物,从而提高了织物的阻燃性和热降解性能 (Zhao 等人,2017)。

2. 环境相互作用

已经研究了 DMMP 与环境的相互作用,特别是在农业背景下。Dangi 等人 (2014) 研究了 DMMP 作为葡萄园土壤熏蒸剂的影响。研究发现,虽然 DMMP 有效地控制了植物寄生线虫,但它对土壤微生物群落或非生物因素没有显着影响,表明其在不影响土壤健康的情况下用于农业害虫控制的潜力 (Dangi 等人,2014)。

3. 生物降解研究

研究人员已经探索了有机磷酸盐的生物降解,包括与 DMMP 相关的化合物。Megharaj 等人 (1994) 研究了土壤中分离出的微藻和蓝细菌对有机磷酸盐杀虫剂甲基对硫磷的代谢,提供了对有机磷化合物环境归宿和分解的见解 (Megharaj 等人,1994)。

4. 化学防御和光催化破坏

在国土防御的背景下,DMMP 通常用作化学战剂的模拟物。Vorontsov 等人 (2002) 研究了各种化学战剂模拟物的光催化和声光催化破坏,包括 DMMP,突出了其在中和和分解有害物质的研究中的作用 (Vorontsov 等人,2002)。

5. 毒理学和健康影响研究

已经对 DMMP 的毒理学影响进行了广泛的研究。例如,国家毒理学计划对 DMMP 的毒性和致癌性进行了全面研究,提供了其健康影响和安全性概况的宝贵数据 (国家毒理学计划,1987)。

作用机制

安全和危害

未来方向

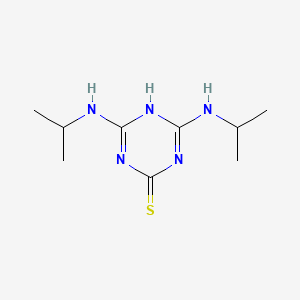

Phosphoramidates are an important class of organophosphorus compounds. The applications of phosphoramidate compounds are briefly introduced in the literature . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

属性

IUPAC Name |

N-dimethoxyphosphorylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-4-8(5,6-2)7-3/h1-3H3,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCRHUWVDSHYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200439 | |

| Record name | Phosphoramidic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52420-88-9 | |

| Record name | Phosphoramidic acid, methyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052420889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。